Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one physical and chemical properties
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, a chiral piperidinone derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical insights into the characterization and handling of this compound.
Introduction and Nomenclature
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous drug classes.[1][2] The introduction of specific stereochemistry and functional groups, such as the amino and cyclopropyl moieties in Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one, can profoundly influence its pharmacological and pharmacokinetic properties. The "Rel" descriptor indicates the relative stereochemistry between the chiral centers at positions 5 and 6 is (5R, 6S) or (5S, 6R). This guide will focus on the (5R, 6S) relative configuration.
Systematic Name (IUPAC): rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one
Chemical Structure:
Caption: 2D structure of (5R,6S)-5-amino-6-cyclopropylpiperidin-2-one.
Physicochemical Properties
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale/Source |
| Molecular Formula | C₈H₁₄N₂O | Based on structure |
| Molecular Weight | 154.21 g/mol | Calculated from formula |
| Appearance | White to off-white solid | By analogy to similar small organic molecules like 5-Amino-1-methylpiperidin-2-one hydrochloride.[3] |
| Melting Point | >180 °C (with decomposition) | High melting points are common for piperidinones with amino groups due to strong intermolecular hydrogen bonding.[4] |
| Boiling Point | Decomposes before boiling | Expected for compounds with multiple hydrogen bond donors/acceptors. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | The presence of the amino and amide groups suggests good solubility in polar protic solvents.[3] The cyclopropyl group adds some lipophilicity. |
| pKa (of the amine) | 8.5 - 9.5 | The pKa of the amino group is expected to be slightly lower than that of a simple primary amine due to the electron-withdrawing effect of the lactam carbonyl group. The stereochemical orientation of the amino group (axial vs. equatorial) can also influence basicity.[5] |
| LogP | -0.5 to 0.5 | The hydrophilic amino and amide groups are expected to be balanced by the lipophilic cyclopropyl and piperidine ring, resulting in a relatively low LogP value. |
Synthesis and Chemical Reactivity
The synthesis of chiral substituted piperidinones is a well-established area of organic chemistry.[1] A plausible synthetic strategy for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one could involve a diastereoselective reaction as a key step.
Plausible Synthetic Approach
A potential synthetic route could start from a suitable chiral precursor, such as a derivative of glutamic acid.[6] A key step could be an intramolecular cyclization or a diastereoselective addition to a precursor enolate.[7][8]
Caption: A generalized synthetic workflow for Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one.
Chemical Reactivity and Stability
-
Amine Reactivity: The primary amine at the C5 position is a nucleophilic center and can undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation.
-
Lactam Reactivity: The lactam (cyclic amide) is relatively stable but can be hydrolyzed under strong acidic or basic conditions.[9]
-
Stability: The compound is expected to be stable under normal storage conditions (cool, dry, and dark). However, prolonged exposure to high temperatures or extreme pH may lead to degradation.[9] The presence of the amino group might make it susceptible to oxidation.
Analytical Characterization
The unambiguous characterization of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one requires a combination of spectroscopic and chromatographic techniques. Of particular importance is the confirmation of the relative and absolute stereochemistry.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and the connectivity of the atoms. 2D NMR techniques like COSY, HSQC, and HMBC would be used to assign all proton and carbon signals. The coupling constants between the protons at C5 and C6 would be crucial for confirming their trans relationship.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amine and amide, the C=O stretch of the lactam, and C-H stretches of the cyclopropyl and piperidine rings.
Chromatographic Methods: Chiral HPLC
Due to the chiral nature of the molecule, enantiomeric purity is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the enantiomers.[10]
Expert Insight: The lack of a strong UV chromophore in the target molecule presents an analytical challenge.[4] Therefore, a pre-column derivatization step to introduce a chromophore is a highly recommended strategy to enhance detection sensitivity and potentially improve chiral resolution.[4][11]
Experimental Protocol: Chiral HPLC with Pre-column Derivatization
This protocol is a representative method adapted from established procedures for similar chiral amines and piperidine derivatives.[4][11]
1. Materials and Reagents:
-
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one (racemic and enantiopure standards, if available)
-
Derivatizing agent: e.g., para-toluenesulfonyl chloride (PTSC)[4] or 3,5-dinitrobenzoyl chloride.
-
Base: e.g., triethylamine or pyridine
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), n-Hexane, Isopropanol (IPA) - all HPLC grade.
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H are often effective for piperidine derivatives.[12][13]
2. Derivatization Procedure:
-
In a clean, dry vial, dissolve approximately 1 mg of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one in 1 mL of DCM.
-
Add 1.2 equivalents of triethylamine.
-
Add 1.1 equivalents of the derivatizing agent (e.g., PTSC) and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC Conditions:
Table 2: Representative Chiral HPLC Conditions
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20, v/v) with 0.1% diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at a wavelength appropriate for the derivatizing agent (e.g., 228 nm for PTSC derivative[4]) |
| Injection Volume | 10 µL |
4. System Suitability and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the derivatized racemic standard to confirm the separation of the two enantiomers and determine their retention times. The resolution between the two peaks should be greater than 1.5.
-
Inject the derivatized sample solution to determine the enantiomeric purity.
Caption: Workflow for chiral HPLC analysis with pre-column derivatization.
Potential Applications and Scientific Interest
Aminopiperidinone derivatives are of significant interest in medicinal chemistry due to their potential as bioactive agents.[14][15] The specific structural features of Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one suggest several areas of potential therapeutic relevance:
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in CNS-active drugs.[15] The amino group could interact with various receptors and enzymes in the brain.
-
Enzyme Inhibition: The lactam ring and the stereochemically defined substituents could allow for specific interactions with the active sites of enzymes, such as proteases or kinases.
-
Synthetic Building Block: This molecule can serve as a valuable chiral building block for the synthesis of more complex drug candidates.[11]
The precise biological activity would depend on the specific target and would need to be determined through extensive pharmacological screening.
Conclusion
Rel-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one is a chiral molecule with a rich chemical landscape and significant potential in drug discovery. While direct experimental data is sparse, this guide provides a comprehensive overview of its likely physical and chemical properties based on established chemical principles and data from related structures. The provided analytical methodologies, particularly the chiral HPLC protocol, offer a robust starting point for researchers working with this and similar compounds. Further investigation into the synthesis and biological activity of this molecule is warranted to fully explore its therapeutic potential.
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